(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine is a complex organic compound that belongs to the class of benzodioxepins, which are characterized by a fused benzene and dioxepin structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is , and it has a molecular weight of approximately 237.25 g/mol.
The source of this compound can be traced to various chemical synthesis methods, often starting from readily available precursors such as catechol derivatives. Its classification falls under the category of amines, specifically secondary amines, due to the presence of an amino group attached to an ethyl chain.
The synthesis of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine typically involves several steps:
The synthetic routes often require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. For instance, using solvents like dimethyl sulfoxide or tetrahydrofuran can enhance solubility and reactivity during the reaction process .
The molecular structure of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine features a benzodioxepin core with an ethylamine side chain. The stereochemistry at the chiral center is significant for its biological activity.
Key structural data includes:
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine involves its interaction with biological targets such as receptors or enzymes. It may modulate neurotransmitter systems or influence enzyme activities through binding interactions. Specific pathways and targets depend on the context in which the compound is applied, highlighting its potential therapeutic uses in pharmacology .
This compound exhibits typical characteristics associated with organic amines:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 237.25 g/mol |
Melting Point | Data not specified |
Boiling Point | Data not specified |
Solubility | Soluble in water |
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine has various scientific uses:
Its unique structural features make it valuable in research settings aimed at exploring new therapeutic avenues and enhancing understanding of related biological mechanisms .
The synthesis of enantiomerically pure (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine (CAS 1212356-09-6) relies on strategic chiral center control. This compound features a benzodioxepin core – a seven-membered oxygen heterocycle fused to a benzene ring – with a chiral ethylamine side chain at the C7 position. The (1R) configuration is critical for precise biological interactions, necessitating asymmetric synthesis techniques. Two predominant approaches exist: chiral resolution of racemates and enantioselective de novo construction.
Chiral resolution employs diastereomeric salt formation using chiral acids like L-tartaric or D-di-p-toluoyl tartaric acid, achieving up to 98% enantiomeric excess (ee) for the target isomer. Alternatively, enzymatic kinetic resolution utilizes lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (1S)-enantiomer of precursor alcohols, leaving the desired (1R)-alcohol for subsequent amination. The key precursor, (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol (CAS not provided, [2]), is synthesized via asymmetric transfer hydrogenation of the corresponding ketone using Noyori-type ruthenium catalysts (RuCl(S,S)-TsDPEN), yielding 95% ee at 0°C [7].
Table 1: Enantioselective Synthesis Methods Comparison
Method | Chiral Source | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric Resolution | L-Tartaric Acid | ≤98 | 40-45 | No specialized catalysts needed |
Enzymatic Kinetic Resolution | Pseudomonas fluorescens Lipase | ≥99 | 35-40 | Mild conditions |
Asymmetric Hydrogenation | Ru-(S,S)-TsDPEN | 95 | 88 | Atom-economical |
Direct catalytic amination enables efficient chiral amine construction. For the target molecule, two principal routes are employed: reductive amination of prochiral ketones and enantioselective C–N bond formation. The prochiral ketone precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone, undergoes reductive amination using chirally modified borohydrides or asymmetric transfer hydrogenation with amine donors. Employing (R,R)-TsDPEN-ruthenium complexes with ammonium formate as a hydrogen source achieves 92% conversion and 94% ee for the (1R)-amine [7].
Biocatalytic approaches utilize ω-transaminases (e.g., from Arthrobacter sp.) to convert the ketone directly to the (1R)-amine using isopropylamine as an amino donor. This method achieves >99% ee but requires extensive enzyme screening and optimization for satisfactory reaction rates. Alternatively, iridium-catalyzed asymmetric hydrogenation of enamines derived from the ketone precursor yields the target amine with 90% ee, though substrate synthesis complexity limits scalability [7].
Table 2: Catalytic Amination Performance Metrics
Method | Catalyst/Enzyme | ee (%) | Conversion (%) | Reaction Time |
---|---|---|---|---|
Transfer Hydrogenation | Ru-(R,R)-TsDPEN | 94 | 92 | 12 h |
Biocatalytic Transamination | Arthrobacter ω-TA | >99 | 85 | 48 h |
Iridium-Catalyzed Hydrogenation | Ir-(S)-Xyl-SEGPHOS | 90 | 95 | 6 h |
Intermediate synthesis forms the foundation of the (1R)-amine production. The primary route begins with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2), a commercially available building block (97% purity, [3]). This amine undergoes diazotization followed by bromination to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, which serves as a pivotal intermediate for Kumada or Negishi coupling reactions to install the acetyl group. Alternatively, Friedel-Crafts acylation directly on the benzodioxepin scaffold using acetyl chloride and AlCl₃ yields 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, though regioselectivity challenges require careful optimization to minimize C5-acylation byproducts [3] .
Functional group transformations include lithium-halogen exchange of the 7-bromo derivative followed by quenching with acetaldehyde and subsequent reductive amination. This three-step sequence achieves 75% overall yield. The ketone intermediate can also undergo Strecker reaction with ammonium acetate and sodium cyanide, followed by hydrolysis to yield racemic α-aminonitrile, resolved enzymatically as described in Section 1.1 [7].
Table 3: Key Intermediates for Target Amine Synthesis
Intermediate | CAS Number | Role | Synthetic Route | Reference |
---|---|---|---|---|
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | 175136-34-2 | Bromination precursor | Reduction of nitro compound | [3] |
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Not provided | Reductive amination substrate | Friedel-Crafts acylation | [7] |
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol | Not provided | Mitsunobu/azide transformation | Asymmetric hydrogenation | [2] [7] |
Solid-phase organic synthesis (SPOS) enables efficient purification and automation for multi-gram production. The benzodioxepin core is assembled on Wang or Merrifield resin via nucleophilic substitution of 2-(2-bromoethoxy)ethanol, followed by cyclization under acidic conditions to form the 1,5-benzodioxepin scaffold. The ketone functionality is introduced via palladium-catalyzed carbonylative coupling of resin-bound 7-bromo derivatives using molybdenum hexacarbonyl as a CO source. Subsequent on-resin reductive amination employs polymer-supported borohydride (Amberlyst A-26 BH₄⁻ form) and chiral directing agents like (R)-1-phenylethylamine to control stereochemistry. After cleavage with TFA/CH₂Cl₂, the crude (1R)-amine is obtained in 85% ee, requiring a single recrystallization to achieve >99.5% purity [7].
Automated continuous-flow systems integrate solid-supported reagents for telescoped synthesis. Key steps include:
Table 4: Solid-Phase Synthesis Performance Indicators
Parameter | Batch SPOS | Continuous-Flow SPOS | Improvement |
---|---|---|---|
Overall Yield | 78% | 92% | +18% |
Catalyst Loading | 5 mol% | 2 mol% | -60% |
Stereoselectivity (ee) | 85% | 96% | +11% |
Production Cycle Time | 72 h | 2 h | 97% reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7